molecular formula C19H15FN2O3S B2528331 N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 899963-92-9

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2528331
CAS No.: 899963-92-9
M. Wt: 370.4
InChI Key: HYVBAWKKSMQRJB-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a fluorine atom, and a dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Dioxine Ring: The dioxine ring can be synthesized through a cyclization reaction involving a diol and a suitable carbonyl compound.

    Coupling Reactions: The final step involves coupling the benzothiazole and dioxine moieties with a benzyl group using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxine ring, potentially converting them to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its benzothiazole moiety.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors that recognize the benzothiazole moiety.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide: Similar structure but lacks the dioxine ring and fluorine atom.

    N-Benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide: Similar structure but contains a chromene ring instead of a dioxine ring.

Uniqueness

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of both the dioxine ring and the fluorine atom, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c20-14-6-7-15-17(10-14)26-19(21-15)22(11-13-4-2-1-3-5-13)18(23)16-12-24-8-9-25-16/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVBAWKKSMQRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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